molecular formula C10H8BrNO2S B1380675 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol CAS No. 1188118-20-8

4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Cat. No.: B1380675
CAS No.: 1188118-20-8
M. Wt: 286.15 g/mol
InChI Key: XPMDXJUJEQOZMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable oxidizing agent, such as iodine or bromine, to yield the desired thiazole derivative .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and binding properties.

Properties

IUPAC Name

4-(5-bromo-2-methoxyphenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(13)12-8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMDXJUJEQOZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=CSC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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